(S)-7-Fluoro-6-methylchroman-4-amine is a synthetic organic compound characterized by its unique chroman structure, which consists of a benzene ring fused to a tetrahydrofuran ring. This compound features a fluorine atom and an amine group, contributing to its potential biological activity and chemical reactivity. It is classified as a chroman derivative, which is part of a larger family of compounds known for their diverse pharmacological properties.
The compound can be synthesized from commercially available precursors through various chemical reactions, primarily involving cyclization and functional group modifications.
(S)-7-Fluoro-6-methylchroman-4-amine is classified under the category of heterocyclic compounds, specifically as a substituted chroman. Its structural features position it within the realm of pharmaceuticals and medicinal chemistry due to its potential therapeutic applications.
The synthesis of (S)-7-Fluoro-6-methylchroman-4-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents and catalysts, to optimize yield and purity.
(S)-7-Fluoro-6-methylchroman-4-amine has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C10H12FNO |
Molecular Weight | 181.21 g/mol |
IUPAC Name | (4S)-7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI | InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI Key | NILXMEHNSZWRCD-VIFPVBQESA-N |
Isomeric SMILES | CC1=CC2=C(C=C1F)OCC[C@@H]2N |
Canonical SMILES | CC1=CC2=C(C=C1F)OCCC2N |
This structure indicates that the compound has a chiral center at position 4, which may influence its biological activity significantly.
(S)-7-Fluoro-6-methylchroman-4-amine can undergo several chemical reactions:
These reactions highlight the versatility of (S)-7-Fluoro-6-methylchroman-4-amine in synthetic organic chemistry, allowing for further derivatization and functionalization.
The mechanism of action for (S)-7-Fluoro-6-methylchroman-4-amine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Its structural features suggest potential binding affinities that could lead to various pharmacological effects.
(S)-7-Fluoro-6-methylchroman-4-amine is expected to exhibit moderate solubility in organic solvents due to its hydrophobic chroman structure combined with polar functional groups.
The compound's chemical properties include:
Relevant data includes its molecular weight (181.21 g/mol) and molecular formula (C10H12FNO), which are essential for calculations in chemical synthesis and analysis.
(S)-7-Fluoro-6-methylchroman-4-amine has potential applications in various scientific fields:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: